Sigma-2 Receptor Binding Affinity of N-cyclohexyl-1-methylpiperidin-4-amine Compared to High-Affinity Reference Ligands
N-cyclohexyl-1-methylpiperidin-4-amine demonstrates a specific binding affinity for the sigma-2 (σ2) receptor. In direct competitive binding assays, its inhibition constant (Ki) for the σ2 receptor in rat PC12 cells was measured at 90 nM [1]. This affinity is notably lower than that of high-affinity σ2 reference ligands such as CM 764 (Ki = 3.5 nM) and PB28 (Ki = 0.68 nM) [2], positioning the target compound as a moderate-affinity probe rather than a high-potency agonist.
| Evidence Dimension | Sigma-2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | CM 764: Ki = 3.5 nM; PB28: Ki = 0.68 nM |
| Quantified Difference | Target compound has 25.7-fold lower affinity than CM 764 and 132-fold lower affinity than PB28 |
| Conditions | Radioligand binding assay using rat PC12 cell membranes expressing sigma-2 receptor [1] |
Why This Matters
This quantitative difference establishes N-cyclohexyl-1-methylpiperidin-4-amine as a tool for exploring structure-activity relationships where moderate σ2 affinity is desired, avoiding the confounding effects of ultra-high potency agonists.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776). Ki data for sigma 2 receptor in rat PC12 cells. View Source
- [2] ChemSrc. CM 764. CAS 1350296-29-5. Biological Activity. View Source
